1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic organic compound. It is a structural isomer of indole, where a nitrogen atom replaces a carbon atom in the benzene ring. This scaffold has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and its versatility as a building block for drug discovery. [, , , ] Specifically, the introduction of a 4-bromophenyl group at the N1 position, as in "1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine", provides a handle for further functionalization and could modulate the compound's physicochemical and biological properties.
Synthesis Analysis
Cyclocondensation reactions: These reactions involve the condensation of a suitable pyridine derivative with an active methylene compound, often in the presence of an acid catalyst. []
Transition metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings are frequently employed to introduce substituents onto the 7-azaindole core. []
Functional group transformations: Existing functionalities on the 7-azaindole core can be modified through reactions such as nucleophilic substitutions, reductions, or oxidations. []
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives has been extensively studied using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. [, , ] Key structural features include:
The introduction of a 4-bromophenyl group in "1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine" is likely to influence its crystal packing and intermolecular interactions, as observed with other substituted 7-azaindole derivatives. [, ]
Chemical Reactions Analysis
Metalation reactions: The N-H group can be deprotonated to generate metalated intermediates, which can further react with electrophiles to afford N-substituted derivatives. []
Mechanism of Action
Kinase inhibition: Several 7-azaindole derivatives have been reported to inhibit various kinases, including RSK2, CDK8, RIPK3, and JAK1. These compounds typically bind to the ATP-binding site of the kinase, thereby preventing phosphorylation and downstream signaling. [, , , ]
Receptor antagonism/agonism: Certain 7-azaindole analogs act as antagonists or agonists of specific receptors, such as dopamine D4 receptors and corticotropin-releasing factor 1 (CRF-1) receptors. [, , , ]
Enzyme inhibition: Some derivatives have been shown to inhibit enzymes like histone deacetylases (HDACs), urease, phosphodiesterase, and β-glucuronidase. [, ]
Applications
Medicinal chemistry: As a privileged scaffold in drug discovery, 7-azaindole derivatives are being investigated for their potential as anticancer agents [, , , , ], antivirals (particularly against HIV) [, , , ], and treatments for inflammatory diseases [, ].
Coordination chemistry: 7-Azaindole can act as a ligand for various metal ions, leading to the development of new metal complexes with potential applications in catalysis and materials science. []
Related Compounds
Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine. The difference lies in the substituent on the nitrogen atom. In this compound, it's a 4-methylphenylsulfonyl group, while the target compound has a 4-bromophenyl group. []
Compound Description: BMS-378806 represents a novel HIV-1 attachment inhibitor. It disrupts the interaction between the HIV surface protein gp120 and the host cell receptor CD4. This compound exhibits improved pharmaceutical properties compared to earlier indole-based inhibitors. []
Compound Description: This compound is structurally characterized by its intramolecular hydrogen bonding and the specific orientation of the pyrrolo[2,3-b]pyridine core with respect to the benzyl and tosyl substituents. []
Relevance: Both this compound and 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine belong to the 1H-pyrrolo[2,3-b]pyridine family. The key difference lies in the substitution pattern. This compound has a 5-nitro group and a 4-[(3RS,4SR)-1-benzyl-4-methylpiperidin-3-yl]amino substituent, while the target compound has a simpler substitution pattern. []
Compound Description: This compound demonstrates effective corrosion inhibition for C38 steel in hydrochloric acid. It acts as an anodic-cathodic inhibitor, adsorbing onto the metal surface and forming a protective layer. []
Relevance: While this compound shares the 1H-pyrrolo[2,3-b] portion with 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine, it differs significantly by incorporating the pyrrolopyridine moiety into a larger quinoxaline system. Additionally, it has a 2-amino-3-carbonitrile substitution, unlike the target compound. []
3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine
Compound Description: This compound is a versatile building block in organic synthesis. Its structure has been thoroughly characterized using various spectroscopic methods and X-ray diffraction analysis, and its electronic properties have been studied using density functional theory (DFT). []
Compound Description: This class of compounds shows potent inhibitory activity against Ribosome S6 Protein Kinase 2 (RSK2) with potential anti-tumor activity. The phenyl sulfonamide group is critical for activity, forming a hydrogen bond with the target residue LEU-74. []
Compound Description: Compound 22 is a potent type II cyclin-dependent kinase 8 (CDK8) inhibitor with potential against colorectal cancer. It indirectly inhibits β-catenin activity by targeting CDK8, leading to downregulation of the WNT/β-catenin signal and cell cycle arrest. []
Compound Description: This molecule acts as a type II DFG-out inhibitor of RIPK3, a kinase with a critical role in necroptosis. It binds to a previously unreported conformation of RIPK3, offering potential for enhanced selectivity against off-target kinases. []
Compound Description: This group of compounds displays selective inhibition towards Janus kinase 1 (JAK1), making them potential therapeutics for inflammatory and autoimmune diseases. They show promise in reducing the proliferation and fibrogenic gene expression of hepatic stellate cells (HSCs). []
Compound Description: This series of compounds exhibits strong inhibitory activity against FGFR1, 2, and 3. Notably, compound 4h within this series shows potent activity against these receptors and demonstrates significant anti-proliferative effects in vitro. []
Compound Description: This series of 7-azaindole analogs exhibits inhibitory potential against urease, phosphodiesterase, β-glucuronidase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE) and glycation. The activity levels are influenced by the size, electronic properties, and position of substituents on the phenyl ring of the phenacyl moiety. [, ]
Compound Description: These nortopsentin analogues act as cyclin-dependent kinase 1 (CDK1) inhibitors and demonstrate antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). []
1H-Pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors
Compound Description: This series of derivatives shows cytotoxic activity and has been explored for its potential to inhibit the HGF/MET signaling pathway, which is implicated in various cancers. []
Compound Description: This compound is a crucial intermediate in pharmaceutical synthesis. Its synthesis involves a regioselective chlorination of 7-azaindole and a selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid. []
Relevance: While this compound and 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine share the 1H-pyrrolo[2,3-b]pyridine core, this compound possesses a 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid moiety at the 4 position. The target compound lacks this specific moiety. []
Compound Description: This bicyclic compound was created unintentionally during the synthesis of copper(II) halide dimers with 2-amino-5-methylpyridine. It highlights the potential for unexpected reactivity and the discovery of novel structures in chemical synthesis. []
4-Fluoro-1H-pyrrolo[2,3-b]pyridine
Compound Description: This compound is a valuable building block in medicinal chemistry and can be synthesized efficiently from 1H-pyrrolo[2,3-b]pyridine N-oxide. []
Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine, differing only in the substituent at the 4-position (fluoro vs. a 1-(4-bromophenyl) group). []
Compound Description: L-745,870 is a dopamine D4 receptor antagonist. It displays high affinity for the D4 receptor subtype compared to other dopamine receptors. [, ]
Relevance: L-745,870 and 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine both belong to the 1H-pyrrolo-[2,3-b]pyridine family. They are structurally similar, with L-745,870 having a 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl substituent while the target compound has a 1-(4-bromophenyl) group. [, ]
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine derivatives as CRF-1 antagonists
Compound Description: These derivatives have been investigated as potential treatments for conditions associated with corticotropin-releasing factor 1 (CRF-1) receptor activity, such as anxiety and depression. []
Relevance: This class of compounds shares the core pyrrolo[2,3-b]pyridine structure with 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine, but they are in a dihydro form, meaning a double bond in the pyrrole ring is reduced. []
(Dimethylamino)-Functionalised 'Titanocenes' with 7-Azaindole Substitution
Compound Description: These organometallic compounds incorporate a 7-azaindole unit, which is a 1H-pyrrolo[2,3-b]pyridine, and exhibit promising anticancer activity in vitro. []
Relevance: These compounds include the 1H-pyrrolo[2,3-b]pyridine moiety as part of their structure, but the presence of the titanium center and other substituents makes them structurally distinct from 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine. []
4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine
Compound Description: This compound is a deaza analogue of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. It was synthesized from a pyridine precursor, 2-amino-3,6-dimethylpyridine. []
Relevance: Both this compound and 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine belong to the 1H-pyrrolo[2,3-b]pyridine family. The key difference lies in the substitution pattern. This compound has a 4-benzylamino-6-methyl substituent, while the target compound has a 1-(4-bromophenyl) substituent. []
Compound Description: This radiolabeled compound serves as a potential dopamine D4 receptor imaging agent for positron emission tomography (PET). Its synthesis involves using [18F]fluorobenzaldehyde, which undergoes nucleophilic substitution with a precursor containing a trimethylammonium leaving group. [, ]
Compound Description: BMS-488043 is a potent HIV-1 attachment inhibitor. It disrupts the interaction between the HIV surface protein gp120 and the host cell receptor CD4. []
Compound Description: These compounds represent a class of novel dihydropyrrolopyridines synthesized via a one-pot, three-component approach. The described synthesis method is noted for its simplicity and efficiency under mild reaction conditions. []
Compound Description: These compounds are described as inhibitors of protein kinases, specifically targeting enzymes like SGK-1. They hold potential for treating SGK-1 mediated diseases. []
Relevance: These derivatives and 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine share the core 1H-pyrrolo[2,3-b]pyridine structure, but they differ by having a 5-(1H-pyrazol-4-yl) substituent, which is absent in the target compound. []
Compound Description: This compound has emerged as a significant subject of interest in pharmaceutical research and development, particularly in the field of cancer treatment. [, , ]
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine
Compound Description: This compound is characterized by its crystal structure, which shows the formation of inversion dimers through N—H—N hydrogen bonds. The dihedral angles between the pyridine and azaindole rings in the two independent molecules within the asymmetric unit highlight the conformational flexibility of this structure. []
Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine but is differentiated by the presence of a pyridine ring at the 2-position, a feature not found in the target compound. []
3-Cyanaryl-1H-pyrrolo[2,3-b]pyridine Derivatives
Compound Description: These derivatives demonstrate inhibitory activity against TBK1 and IKKε, which are kinases involved in inflammatory responses and other cellular processes. Their potential as therapeutic agents for cancer and inflammatory diseases is currently being investigated. []
Compound Description: This compound demonstrates potent inhibitory activity against both PI3K and mTOR, making it a dual inhibitor of this crucial signaling pathway involved in cancer development. []
Relevance: This compound incorporates the 1H-pyrrolo[2,3-b]pyridine moiety at the 6-position of a larger naphtho[1,2-d]imidazole system, differentiating it from 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine. []
Compound Description: This compound can be synthesized from a dithiazole precursor through desulfurization using triphenylphosphine or a polymer-supported equivalent. This method highlights an alternative approach to constructing the pyrrolo[2,3-b]pyridine core. []
Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine, but it is further substituted with amino, ethoxy, phenyl, and dicarbonitrile groups, specifically at the 3, 6, 4, 2, and 5 positions, respectively. This substitution pattern sets it apart from the target compound. []
Compound Description: This compound, similar to its diastereomer mentioned previously, belongs to the 1H-pyrrolo[2,3-b]pyridine family. Its structure is characterized by its intramolecular hydrogen bonding and the specific orientation of the pyrrolo[2,3-b]pyridine core in relation to the benzyl and tosyl substituents. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.